

GC-MS analysis of 1-Nitrosopiperidin-2-one in complex matrices

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Compound of Interest

Compound Name: 1-Nitrosopiperidin-2-one

CAS No.: 50550-65-7

Cat. No.: B3352708

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This application note provides an authoritative, in-depth methodology for the trace-level quantification of **1-Nitrosopiperidin-2-one** in complex pharmaceutical matrices. Designed for analytical scientists and drug development professionals, this guide bridges the gap between theoretical mass spectrometry and applied regulatory compliance.

Introduction & Scientific Rationale

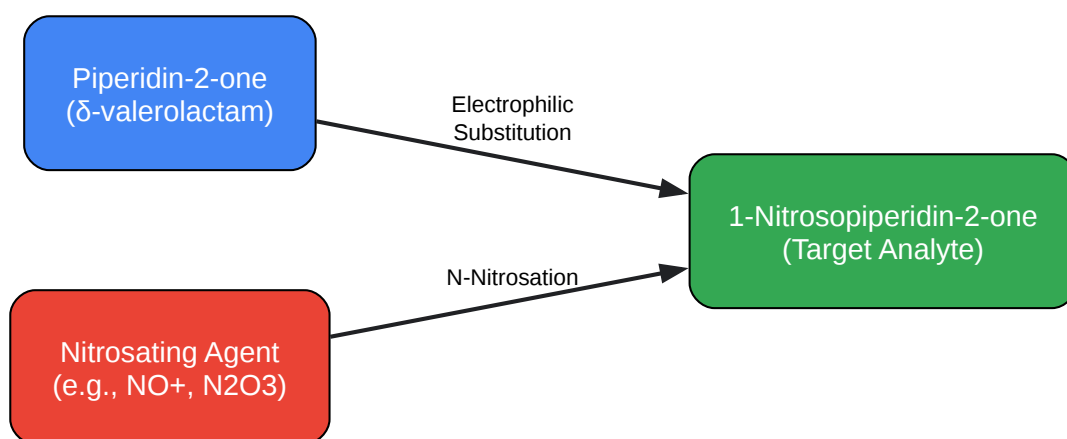
The pharmaceutical industry faces unprecedented regulatory scrutiny regarding Nitrosamine Drug Substance-Related Impurities (NDSRIs) and volatile nitrosamines[1]. **1-Nitrosopiperidin-2-one** (also known as N-nitroso-

-valerolactam, CAS 50550-65-7) is a cyclic nitrosamine that can form during API synthesis or formulation when piperidin-2-one—a common solvent, structural motif, or synthetic intermediate—is exposed to nitrosating agents (e.g., nitrites under acidic conditions)[2].

The Analytical Challenge: Quantifying **1-nitrosopiperidin-2-one** at trace levels (parts-per-billion, ppb) in complex Active Pharmaceutical Ingredient (API) matrices is challenging. Single quadrupole GC-MS often suffers from severe matrix interference (chemical noise) at the low mass range (

128 and 98).

The Solution (GC-MS/MS): Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode acts as a highly selective mass filter. By isolating the precursor ion in the first quadrupole (Q1), fragmenting it in the collision cell (Q2), and filtering a specific product ion in the third quadrupole (Q3), GC-MS/MS effectively eliminates matrix background, drastically improving the signal-to-noise (S/N) ratio and enabling robust sub-ppb detection.



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Figure 1: Electrophilic N-nitrosation of piperidin-2-one yielding **1-nitrosopiperidin-2-one**.

Experimental Protocol: Sample Preparation

Workflow

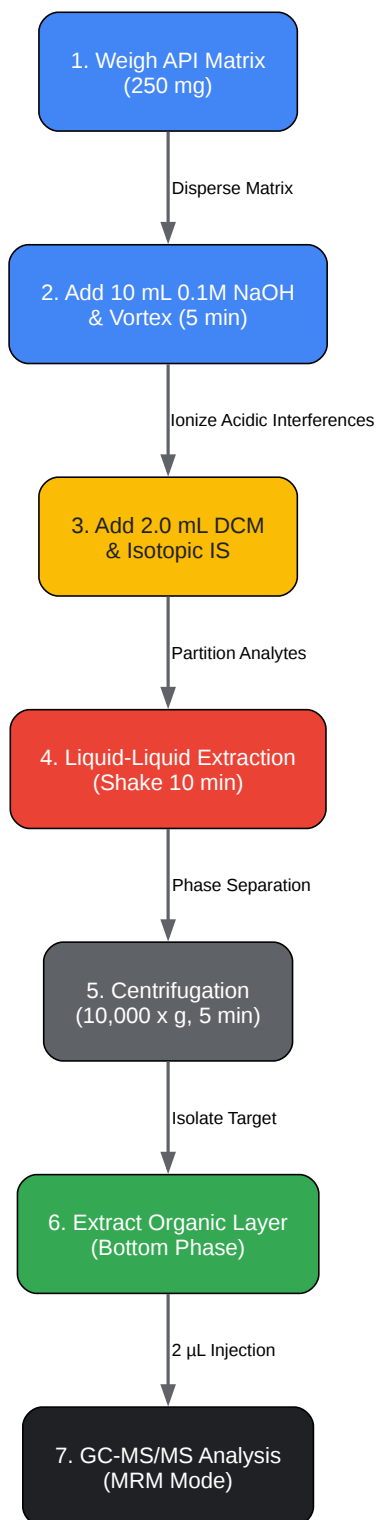
To ensure a self-validating system, this protocol utilizes a targeted Liquid-Liquid Extraction (LLE) method coupled with isotopic dilution.

Causality of Reagent Selection:

- 0.1M NaOH (Aqueous Phase): The use of an alkaline aqueous phase serves a critical purpose. It disrupts API-excipient binding and ionizes acidic functional groups (e.g., carboxylic acids, tetrazoles) on the API. This forces the bulk matrix to remain in the aqueous layer, preventing inlet contamination and matrix-induced signal suppression in the MS source[3].
- Dichloromethane (DCM): DCM is selected as the extraction solvent due to its high density relative to water (allowing for easy recovery of the bottom organic layer) and its excellent solvation power for semi-volatile, neutral nitrosamines.
- Internal Standard (IS): N-Nitrosodi-n-propylamine-d14 (NDPA-d14) is spiked prior to extraction. Because it shares similar partitioning coefficients with cyclic nitrosamines, it intrinsically corrects for any extraction losses or GC injection volume variations.

Step-by-Step LLE Protocol

- Matrix Dispersion: Weigh exactly 250 mg of the homogenized API or crushed drug product into a 15 mL polypropylene centrifuge tube.
- Alkaline Solvation: Add 10.0 mL of 0.1M NaOH. Vortex vigorously for 5 minutes to fully disperse the matrix and ionize acidic interferences.
- Spiking: Add 50 µL of the NDPA-d14 Internal Standard solution (100 ppb in methanol).
- Extraction: Add exactly 2.0 mL of GC-MS grade Dichloromethane (DCM). Shake mechanically for 10 minutes to ensure complete partitioning of **1-nitrosopiperidin-2-one** into the organic phase.
- Phase Separation: Centrifuge the suspension at 10,000 × g for 5 minutes at 4 °C to break any emulsions.
- Isolation: Carefully extract the bottom DCM layer using a glass Pasteur pipette. Filter through a 0.22 µm PTFE syringe filter directly into an amber GC vial.



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Figure 2: Liquid-Liquid Extraction (LLE) workflow for nitrosamine isolation from API matrices.

Instrumental Parameters (GC-MS/MS)

The GC-MS/MS conditions are optimized to prevent thermal degradation of the nitrosamine while ensuring sharp peak shapes. A mid-polarity DB-624 column is utilized because polar lactam-based nitrosamines can exhibit severe peak tailing on standard non-polar (e.g., DB-5) phases[4].

Table 1: Gas Chromatography (GC) Parameters

Parameter	Setting	Scientific Rationale
Column	DB-624 (30 m × 0.25 mm, 1.4 μm)	Mid-polarity phase reduces tailing; thick film increases retention capacity for volatile impurities.
Injection Volume	2 μL, Splitless	Maximizes the transfer of trace analytes to the column.
Inlet Temperature	250 °C	Ensures complete vaporization without inducing thermal degradation of the nitrosamine.
Carrier Gas	Helium, 1.2 mL/min (Constant Flow)	Maintains optimal linear velocity across the entire temperature gradient.
Oven Program	50°C (1 min) 20°C/min to 250°C (3 min)	Focuses volatile analytes at the head of the column, followed by rapid, sharp elution.

Table 2: Mass Spectrometry (MS/MS) MRM Transitions

Note: The primary fragmentation pathway for **1-nitrosopiperidin-2-one** under Electron Ionization (EI) involves the characteristic loss of the nitroso radical (NO•, -30 Da), followed by the loss of carbon monoxide (CO, -28 Da) from the lactam ring.

Analyte	Precursor Ion ()	Product Ion ()	Collision Energy (eV)	Purpose	Mechanistic Rationale
1-Nitrosopiperidin-2-one	128.1	98.1	10	Quantifier	Loss of NO• radical
1-Nitrosopiperidin-2-one	128.1	70.1	20	Qualifier	Loss of NO• + CO
NDPA-d14 (IS)	144.2	114.2	12	Internal Standard	Loss of NO• from deuterated IS

Method Validation & Self-Validating System

To ensure absolute trustworthiness of the generated data, the analytical sequence must be designed as a self-validating system in accordance with ICH Q2(R1) and FDA guidelines[5][6].

- System Suitability Testing (SST): Before running matrix samples, a 10 ppb standard must be injected. The system is only deemed suitable if the S/N ratio for the quantifier transition is 10, and the peak asymmetry factor is between 0.8 and 1.5.
- Matrix Spiking (Accuracy via Causality): Because matrix effects (signal enhancement or suppression) are highly variable depending on the API, an unspiked API sample and an API sample spiked at the Acceptable Intake (AI) limit (e.g., 26.5 ng/day equivalent) must be prepared simultaneously[5]. The recovery of the spiked sample proves the extraction efficiency in that specific chemical environment.
- Isotopic Dilution: The constant response of the NDPA-d14 internal standard across all vials validates that the GC inlet is not failing and that extraction volumes were consistent.

Table 3: Representative Validation Data

Validation Parameter	Target Specification (Regulatory)	Representative GC-MS/MS Result
Limit of Detection (LOD)	5 ppb	1.5 ppb (S/N > 3)
Limit of Quantitation (LOQ)	15 ppb	5.0 ppb (S/N > 10)
Linearity ()	0.995 (Range: 5 - 100 ppb)	0.9992
Matrix Recovery	70% - 130%	92% 4% (at 10 ppb spike level)
Injection Repeatability	%RSD 10% (n=6)	3.5%

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